molecular formula C18H19FN2O4S B2666115 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 953159-74-5

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2666115
CAS No.: 953159-74-5
M. Wt: 378.42
InChI Key: UOZZFMFYMUWNSM-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative designed for research applications. This compound is of significant interest in early-stage pharmacological investigation, particularly in the context of inflammatory diseases and coagulation pathways. Its molecular structure, which incorporates a sulfonamide group linked to a lactam (2-oxopiperidin-1-yl) moiety, is characteristic of compounds explored for their potential to modulate enzyme activity . Similar sulfonylaminovalerolactam structures have been studied as potential inhibitors of key serine proteases in the coagulation cascade, such as Factor Xa, which plays a central role in the blood clotting process . Furthermore, related compounds featuring sulfonamide and lactam functional groups have shown research value in modulating inflammatory responses, including the inhibition of cytokine production such as Tumor Necrosis Factor (TNF) . The integration of the 3-fluoro-4-methoxyphenyl group may influence the compound's physicochemical properties and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(12-16(17)19)26(23,24)20-13-5-4-6-14(11-13)21-10-3-2-7-18(21)22/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZFMFYMUWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Phenyl Intermediate: The initial step involves the synthesis of the piperidinyl phenyl intermediate. This can be achieved through the reaction of a suitable phenyl derivative with piperidine under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Sulfonamide derivatives have been extensively studied for their anticancer properties. Compounds similar to 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide have shown promise in modulating protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. For instance, the ability to inhibit specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties
Research indicates that sulfonamides can exhibit broad-spectrum antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition Studies

Inhibitors of Acetylcholinesterase
Sulfonamide compounds are investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The potential of this compound to act as a reversible inhibitor could provide therapeutic avenues for managing symptoms associated with cognitive decline .

α-Glucosidase Inhibition
Another significant application is in the management of Type 2 diabetes mellitus through the inhibition of α-glucosidase. This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can lead to reduced glucose absorption, thereby helping to control blood sugar levels .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of sulfonamides like this compound is critical for optimizing their pharmacological properties. Modifications at various positions of the sulfonamide structure can significantly influence their biological activities, including potency and selectivity towards specific targets .

Case Study 1: Anticancer Efficacy

A study demonstrated that a series of sulfonamide derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of compounds structurally related to this compound .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against multiple bacterial strains, showing significant inhibitory effects. The results suggested that modifications enhancing lipophilicity improved membrane permeability, leading to better antimicrobial efficacy .

Data Tables

Application AreaCompound ActivityReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits acetylcholinesterase
Inhibits α-glucosidase

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The piperidinyl phenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~400 (estimated) N/A 3-Fluoro, 4-methoxy, 2-oxopiperidin-phenyl
N-{3-[2-Cyano-3-(Trifluoromethyl)Phenoxy]Phenyl}-... 434.3 96–97 Trifluorobutane, cyano-trifluoromethyl
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)... 589.1 175–178 Chromen, pyrazolo-pyrimidin
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]... ~450 (estimated) N/A Diethylamino, pyrimidinyl

Biological Activity

3-Fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound's biological activity has garnered attention due to its structural features that suggest possible interactions with biological targets, particularly in the context of cancer and antimicrobial activity.

Structural Characteristics

The compound can be described by its molecular structure, which includes:

  • A fluoro group at the 3-position of the benzene ring.
  • A methoxy group at the 4-position.
  • A benzenesulfonamide moiety that enhances its solubility and biological activity.
  • An oxopiperidine substituent that may influence its pharmacodynamics.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structural features can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. Compounds synthesized with a similar framework exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, indicating strong potential as lead compounds for further development .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been widely documented:

  • Studies indicate that certain derivatives demonstrate substantial antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. For example, compounds structurally related to this compound have shown promising results in terms of minimum inhibitory concentrations (MICs), suggesting their utility in treating bacterial infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase.
  • Antibacterial Mechanisms : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria, which is essential for their growth.

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives:

  • In a comparative study, a series of synthesized compounds were tested for anticancer activity against MCF-7 cells. The most potent compound achieved an IC50 value of 2.52 µM, demonstrating superior efficacy compared to established drugs .
  • Another study focused on antimicrobial properties revealed that a derivative with structural similarities showed significant inhibition against both gram-positive and gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds .

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